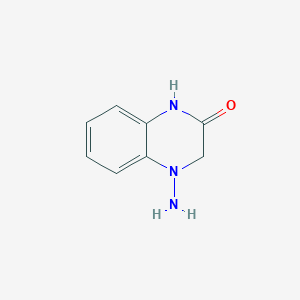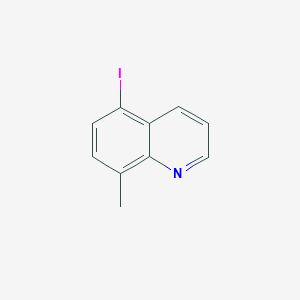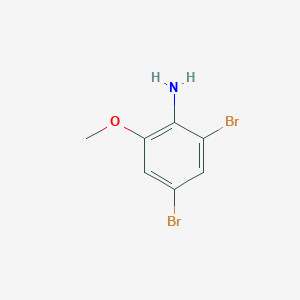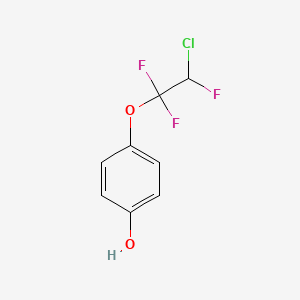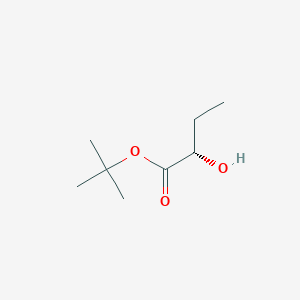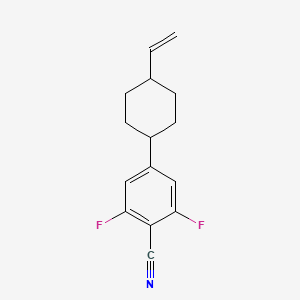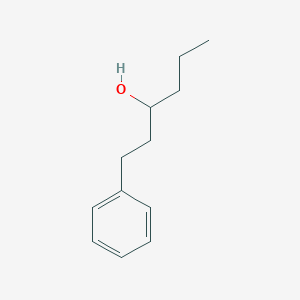
1-Phenylhexan-3-ol
Descripción general
Descripción
1-Phenylhexan-3-ol is a chemical compound with the CAS Number: 2180-43-0. Its molecular weight is 178.27 and its IUPAC name is 1-phenyl-3-hexanol .
Molecular Structure Analysis
The InChI code for 1-Phenylhexan-3-ol is1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 . This indicates that the compound has a carbon backbone with a phenyl group and a hydroxyl group attached. Physical And Chemical Properties Analysis
1-Phenylhexan-3-ol has a molecular weight of 178.27 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
1-Phenylhexan-3-ol has been utilized in various chemical syntheses and applications. For instance, it has been involved in the preparation of various 1-phenyl-1H-pyrazole derivatives, demonstrating its versatility as a synthon. These derivatives are substituted at multiple positions, indicating a broad utility in chemical synthesis (Arbačiauskienė et al., 2009). Additionally, studies have focused on the syntheses and specific rotations of 1-Phenylhexan-3-ol and its derivatives, optimizing conditions for esterification reactions and confirming computational predictions of specific rotations (Liao et al., 2008).
Biological and Environmental Interactions
The compound has shown interesting biological interactions. For example, a study on Penicillium paneum revealed that 1-octen-3-ol, a structurally similar compound, inhibits conidia germination and affects membrane permeability and protein composition, indicating potential antimicrobial or fungistatic properties (Chitarra et al., 2005). Furthermore, in the context of pest control, certain derivatives of 1-Phenylhexan-3-ol have been synthesized and tested against various fungal plant pathogens, showing effectiveness in certain cases (Arnoldi et al., 1982).
Applications in Analytical Chemistry
1-Phenylhexan-3-ol has also found applications in analytical chemistry. For instance, a method was developed for determining 3-mercaptohexan-1-ol (a structurally related compound) in wine and grape juice using gas chromatography, indicating the relevance of 1-Phenylhexan-3-ol and its derivatives in food and beverage analysis (Capone et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMATMQPPAAFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439916 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylhexan-3-ol | |
CAS RN |
2180-43-0 | |
| Record name | 1-phenylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
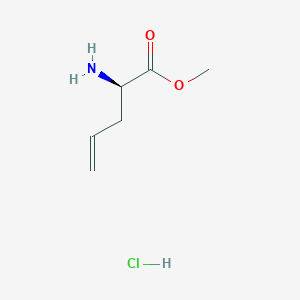
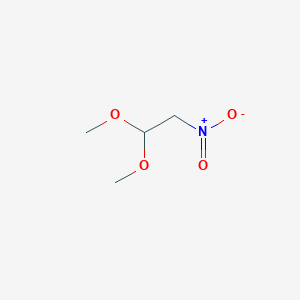
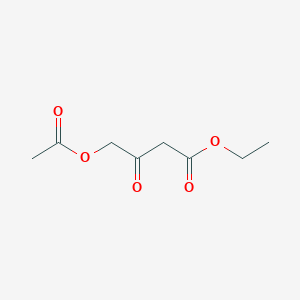


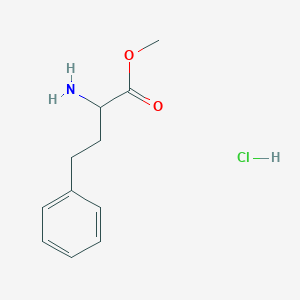
![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)
